molecular formula C₄₉H₅₈F₃NO₁₇S B1147023 13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome CAS No. 168120-69-2

13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome

Cat. No. B1147023
CAS RN: 168120-69-2
M. Wt: 1022.04
InChI Key:
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Description

Oxazolidinones and related compounds are crucial in synthetic organic chemistry, often serving as key intermediates in the preparation of a wide range of complex molecules. They are especially valued for their utility in asymmetric synthesis and for their ability to act as chiral auxiliaries or ligands in various chemical reactions.

Synthesis Analysis

Synthetic approaches to oxazolidinones and their derivatives involve strategic manipulations of precursor molecules. For example, the conjugate addition of lithiated compounds to cinnamoyl derivatives is a method to prepare enantiomerically pure diols, showcasing the utility of oxazolidinones in creating complex molecules with multiple stereogenic centers (Gaul & Seebach, 2002).

Molecular Structure Analysis

X-ray crystallography has been instrumental in revealing the detailed molecular structures of oxazolidinone derivatives, providing insights into their conformation and the effects of substitution on their stereochemistry. For instance, structural analysis has demonstrated the preference for C,C-bond formation in certain derivatives, which is critical for understanding their reactivity and synthesis applications (Gaul & Seebach, 2002).

Chemical Reactions and Properties

The chemical reactivity of oxazolidinone derivatives can be significantly influenced by their structural features. For example, the presence of tert-butoxycarbonyl and trifluoromethyl groups can affect the compound's reactivity towards nucleophiles and electrophiles, as seen in various synthesis reactions where these functionalities facilitate the introduction of complex side chains or functional groups into the molecule.

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as solubility, melting point, and crystallinity, are determined by their molecular structure. The introduction of bulky substituents like tert-butyl or trifluoromethyl groups can enhance the compound's stability and modify its physical characteristics, making it suitable for specific applications in synthesis.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and stereochemical outcomes of reactions involving oxazolidinone derivatives, are crucial for their application in synthetic organic chemistry. These compounds often exhibit unique reactivity patterns that can be leveraged to achieve highly selective transformations, as demonstrated in the synthesis of enantiomerically pure compounds.

  • Conjugate addition of lithiated compounds to cinnamoyl derivatives for enantiomerically pure diols and analysis of their molecular structure through X-ray crystallography (Gaul & Seebach, 2002).

Scientific Research Applications

Synthesis and Application in Protease Inhibition

A key area of scientific research for the compound involving 3-tert-Butyloxycarbonyl and trifluoromethyl groups focuses on its synthesis and application as protease inhibitors, particularly against severe acute respiratory syndrome coronavirus (SARS-CoV). Trifluoromethyl-β-amino alcohol, which is structurally related to the compound of interest, has been synthesized and demonstrated inhibitory activity against SARS-CoV 3CL protease. This synthesis involved introducing a trifluoromethyl (CF3) group to oxazolidinone, forming peptides with potential therapeutic applications against viral infections (Sydnes et al., 2006).

Methodological Advances in Synthesis

The compound's synthesis also underlines methodological advancements in creating protected vicinal amino alcohols from serine-derived aldehydes. Such methodologies are crucial for developing pharmaceuticals and are highlighted in the diastereoselective synthesis processes, indicating the compound's role in synthesizing biologically active molecules (Dondoni & Perrone, 2003).

Contributions to Anticancer Research

Functionalized amino acid derivatives related to the compound have been synthesized and evaluated for cytotoxicity against human cancer cell lines. This research suggests the compound's framework could be integral in designing new anticancer agents, demonstrating significant cytotoxicity in ovarian and oral cancers (Kumar et al., 2009).

Exploration of Oxazolidines in Chemical Reactions

The compound's related 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones engage in unexpected reactions offering insights into synthesizing trifluoromethyl substituted oxazolidine-4-carboxylate and other derivatives. These findings expand the synthetic utility of oxazolidinones in creating diverse chemical entities (Burger et al., 2002).

Hybrid Foldamers and Solid-State Properties

Research into hybrid foldamers containing oxazolidin-2-one units has revealed their solid-state properties and solution behavior, offering potential for new materials with unique properties. These studies underscore the importance of the compound's structural motif in developing materials with desired physical and chemical characteristics (Castellucci et al., 2014).

properties

IUPAC Name

3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58F3NO17S/c1-25-30(65-41(58)36-34(28-18-14-12-15-19-28)53(45(9,10)68-36)42(59)69-43(4,5)6)23-48(60)39(66-40(57)29-20-16-13-17-21-29)37-46(11,38(56)35(64-26(2)54)33(25)44(48,7)8)31(70-71(61,62)49(50,51)52)22-32-47(37,24-63-32)67-27(3)55/h12-21,30-32,34-37,39,60H,22-24H2,1-11H3/t30-,31-,32+,34-,35+,36+,37?,39?,46+,47-,48+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIDMEYXCJONDS-BUTJIMMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]5[C@@H](N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OS(=O)(=O)C(F)(F)F)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58F3NO17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747193
Record name 5-{(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(trifluoromethanesulfonyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1022.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168120-69-2
Record name 5-{(3xi,5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-2-(benzoyloxy)-1-hydroxy-9-oxo-7-[(trifluoromethanesulfonyl)oxy]-5,20-epoxytax-11-en-13-yl} 3-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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